molecular formula C7H8N2O5S B8450514 2-Methoxy-6-nitrobenzenesulfonamide CAS No. 1261646-31-4

2-Methoxy-6-nitrobenzenesulfonamide

Cat. No.: B8450514
CAS No.: 1261646-31-4
M. Wt: 232.22 g/mol
InChI Key: XBJCOCHOLDKOLN-UHFFFAOYSA-N
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Description

2-Methoxy-6-nitrobenzenesulfonamide is a sulfonamide derivative characterized by a benzene ring substituted with a methoxy group (-OCH₃) at the 2-position and a nitro group (-NO₂) at the 6-position, with a sulfonamide (-SO₂NH₂) functional group.

Properties

CAS No.

1261646-31-4

Molecular Formula

C7H8N2O5S

Molecular Weight

232.22 g/mol

IUPAC Name

2-methoxy-6-nitrobenzenesulfonamide

InChI

InChI=1S/C7H8N2O5S/c1-14-6-4-2-3-5(9(10)11)7(6)15(8,12)13/h2-4H,1H3,(H2,8,12,13)

InChI Key

XBJCOCHOLDKOLN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)N)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

However, insights can be drawn from structurally related sulfonamides and substituted benzene derivatives listed in the evidence:

Substituent Effects on Reactivity and Stability

  • 2-Chloro-6-methylbenzenesulfonyl chloride ():

    • Shares a sulfonyl chloride group (-SO₂Cl) but differs in substituents (chloro and methyl groups vs. methoxy and nitro).
    • The chloro and methyl substituents enhance electrophilicity at the sulfonyl group, making it reactive toward nucleophiles (e.g., amines for sulfonamide formation). In contrast, the nitro group in 2-Methoxy-6-nitrobenzenesulfonamide would further activate the sulfonamide for nucleophilic substitution or hydrogen bonding.
  • N-[4-(4-Fluoro-phenyl)-5-formyl-6-isopropyl-pyrimidin-2-yl]-N-methyl-methanesulfonamide ():

    • A pyrimidine-based sulfonamide with a fluorophenyl group. The fluorine atom increases metabolic stability compared to nitro or methoxy groups, which may alter bioavailability in pharmaceutical contexts.

Functional Group Comparisons

  • Nitro Group vs. Methoxy Group: The nitro group (-NO₂) is strongly electron-withdrawing, increasing acidity of adjacent protons and stabilizing negative charges. In contrast, the methoxy group (-OCH₃) is electron-donating, directing electrophilic substitution reactions to specific positions on the benzene ring .
  • Sulfonamide vs. Sulfonyl Chloride :

    • Sulfonamides (-SO₂NH₂) are less reactive than sulfonyl chlorides (-SO₂Cl) but serve as key intermediates in drug development (e.g., antibacterial agents). Sulfonyl chlorides are precursors to sulfonamides via amidation reactions .

Data Table: Key Properties of Selected Compounds

Compound Name Substituents Functional Group Key Applications
This compound 2-OCH₃, 6-NO₂ -SO₂NH₂ Potential drug intermediates, catalysis
2-Chloro-6-methylbenzenesulfonyl chloride 2-Cl, 6-CH₃ -SO₂Cl Synthesis of sulfonamides
N-Methyl-methanesulfonamide derivatives Variable aryl groups -SO₂NHCH₃ Pharmaceuticals, enzyme inhibition

Research Findings and Limitations

  • Synthetic Challenges : Nitro groups in ortho positions (e.g., 6-nitro) may sterically hinder reactions, requiring optimized conditions for sulfonamide formation.
  • Thermal Stability : Nitro-substituted aromatics are generally less thermally stable than halogenated analogs, limiting high-temperature applications .

Notes on Evidence Limitations

The evidence provided lacks direct information on this compound, necessitating extrapolation from structurally related compounds. For instance:

  • lists fluoro- and methoxy-substituted benzenes but omits nitro-sulfonamide derivatives.
  • focuses on sulfonyl chlorides rather than sulfonamides.

Further experimental data (e.g., NMR, HPLC, or biological assays) would be required to validate hypotheses about this compound’s behavior.

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